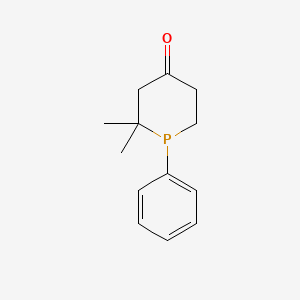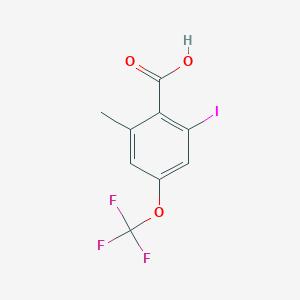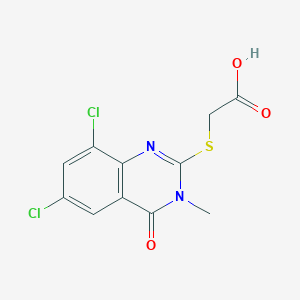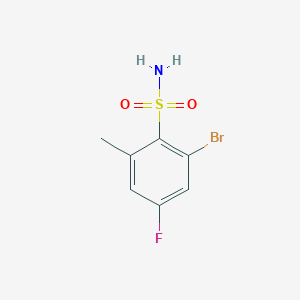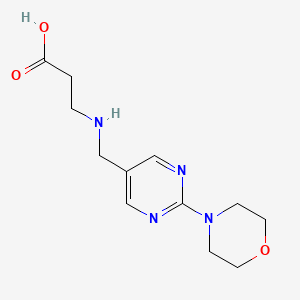![molecular formula C12H14BrN B12995950 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane](/img/structure/B12995950.png)
1-(4-Bromophenyl)-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-azaspiro[33]heptane is a chemical compound characterized by its unique spirocyclic structure The spiro[33]heptane core is a three-dimensional scaffold that provides distinct physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-azaspiro[3One common method is the reaction between keteneiminium salts and alkenes to form cyclobutanones, which are then transformed into spiro[3.3]heptanes . The bromophenyl group can be introduced via Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods: Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form complex spirocyclic compounds.
Scientific Research Applications
1-(4-Bromophenyl)-2-azaspiro[3.3]heptane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Medicine: Investigated for its potential therapeutic properties due to its unique structure.
Industry: Utilized in the development of advanced materials and light-emitting devices.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane involves its interaction with molecular targets through its spirocyclic core and bromophenyl group. The spiro[3.3]heptane structure can mimic the phenyl ring in bioactive compounds, potentially affecting various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Spiro[3.3]heptane Derivatives: These compounds share the spirocyclic core but differ in their substituents.
Phenyl Ring Bioisosteres: Compounds like bicyclo[1.1.1]pentane and cubane can also mimic the phenyl ring.
Uniqueness: 1-(4-Bromophenyl)-2-azaspiro[3
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C12H14BrN/c13-10-4-2-9(3-5-10)11-12(8-14-11)6-1-7-12/h2-5,11,14H,1,6-8H2 |
InChI Key |
SNCNPLQKVQNUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



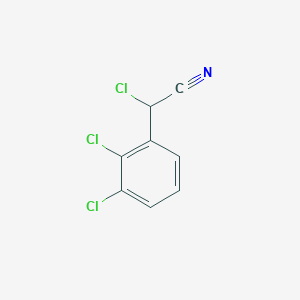

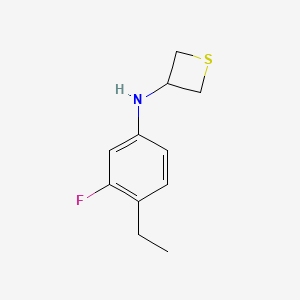

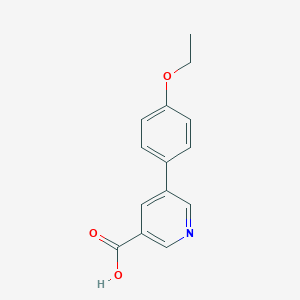

![1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995917.png)
